Ethyl 5-oxooctanoate
Overview
Description
Synthesis Analysis
While specific synthesis methods for Ethyl 5-oxooctanoate were not found, a general method for the synthesis of monoalkyl oxalates (a similar class of compounds) has been reported . This method involves the selective monohydrolysis reactions of symmetric diesters in aqueous media . The best conditions apply an aqueous NaOH solution with relatively nontoxic THF or acetonitrile as a co-solvent at around 0–5 °C .Molecular Structure Analysis
The InChI code for this compound is1S/C10H18O3/c1-3-6-9(11)7-5-8-10(12)13-4-2/h3-8H2,1-2H3
. This code provides a unique representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a colorless liquid . Its molecular weight is 186.25 . The compound’s boiling point and density were not found in the search results.Relevant Papers While specific papers on this compound were not found, there are related peer-reviewed papers and technical documents available at Sigma-Aldrich . These could provide more detailed information on similar compounds or related chemical reactions. It’s recommended to refer to these resources for more in-depth knowledge.
Scientific Research Applications
Chemoenzymatic Synthesis Applications : Fadnavis et al. (1999) reported the reduction of ethyl 2-hydroxy-3-oxooctanoate with immobilized baker's yeast. This process yields a compound with high diastereoselectivity and enantioselectivity, which can be converted to (4S,5R)-5-hydroxy-γ-decalactone, a compound with potential applications in flavor and fragrance industries [Fadnavis, Vadivel, & Sharfuddin, 1999].
Enzyme Engineering for Drug Synthesis : Midelfort et al. (2013) combined protein engineering approaches to optimize Vibrio fluvialis aminotransferase for synthesizing (3S,5R)-ethyl 3-amino-5-methyloctanoate, a key intermediate in the synthesis of imagabalin, an advanced candidate for treating generalized anxiety disorder. This study highlights the application of ethyl 5-oxooctanoate derivatives in medicinal chemistry [Midelfort et al., 2013].
Asymmetric Synthesis : Tsuboi et al. (1987) described the asymmetric reduction of ethyl 3-chloro-2-oxooctanoate to produce ethyl 3-chloro-2-hydroxyoctanoate, a precursor for (2R,3S)-2,3-Epoxyoctanal, a key intermediate in synthesizing leukotriene analogs. This study exemplifies the role of this compound in the synthesis of biologically active compounds [Tsuboi, Furutani, & Takeda, 1987].
Large Scale Preparation for β-Keto Ester Synthesis : Magano et al. (2008) presented a method for converting N-acyl oxazolidinones to β-keto esters, applied to the large-scale preparation of ethyl (R)-5-methyl-3-oxooctanoate. This study demonstrates the industrial application of this compound derivatives in organic synthesis [Magano, Nanninga, & Winkle, 2008].
- hton & Doss, 1993](https://consensus.app/papers/route-3alkyl1aryl1hpyrazole5carboxylates-studies-ashton/564c9172eaf25ece959dbca147c39e46/?utm_source=chatgpt)].
Properties
IUPAC Name |
ethyl 5-oxooctanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-3-6-9(11)7-5-8-10(12)13-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHVXYJIXFZRGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645671 | |
Record name | Ethyl 5-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5205-40-3 | |
Record name | Ethyl 5-oxooctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5205-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.